molecular formula C16H15N2NaO6S2 B12508107 Sodium 3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Sodium 3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B12508107
M. Wt: 418.4 g/mol
InChI Key: VUFGUVLLDPOSBC-UHFFFAOYSA-M
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Description

Sodium 3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a cephalosporin antibiotic characterized by a β-lactam core fused to a bicyclic structure. The compound features a 3-acetoxymethyl group at position 3, which enhances stability against esterase-mediated hydrolysis, and a 2-(thiophen-2-yl)acetamido side chain at position 7, contributing to its antibacterial spectrum . Its sodium salt formulation improves water solubility, facilitating parenteral administration . Synthesized via acylation of 7-aminocephalosporanic acid (7-ACA) derivatives, this compound demonstrates activity against both Gram-positive and Gram-negative bacteria, particularly β-lactamase-producing strains .

Properties

IUPAC Name

sodium;3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S2.Na/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10;/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFGUVLLDPOSBC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N2NaO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Alkylation : 7-ACA is dissolved in a haloalkane solvent (e.g., dichloromethane) and treated with 2-thiopheneacetyl chloride. Silanization reagents like trimethylchlorosilane (TMCS) are added to protect hydroxyl groups, minimizing undesired hydrolysis.
  • pH Control : The reaction is maintained at pH 6.5–7.5 using sodium bicarbonate to stabilize the intermediate.
  • Temperature : Conducted at −5°C to 0°C to prevent degradation of the β-lactam ring.

Yield and Purity

  • Yield : 85–92% after purification via recrystallization from ethanol-water mixtures.
  • Purity : >99% by HPLC, with residual solvents (e.g., dichloromethane) <50 ppm.

Methoxylation and Acylation with Tert-Butyl Hypochlorite

Methoxylation introduces a methoxy group at the C-7 position, critical for enhancing β-lactamase stability. This method employs tert-butyl hypochlorite and sodium methoxide under cryogenic conditions.

Stepwise Protocol

  • Methoxylation :
    • 7-ACA is reacted with tert-butyl hypochlorite (2.5 equivalents) and sodium methoxide (6 equivalents) in methanol at −70°C.
    • Intermediate (6R,7S)-3-(acetoxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is isolated via preparative HPLC.
  • Acylation :
    • The methoxylated intermediate is acylated with 2-thiopheneacetic acid using chlorosulfonyl isocyanate in tetrahydrofuran (THF) at −40°C.
    • Hydrolysis with ice water yields the final product after pH adjustment to 1.5–2.0.

Critical Parameters

  • Temperature : Methoxylation requires strict control at −70°C to prevent epimerization.
  • Reagent Ratios : Excess sodium methoxide (6 eq) ensures complete methoxylation.

Enzymatic Hydrolysis for Green Synthesis

Enzymatic methods utilize penicillin acylase or cephalosporin acylase to catalyze the acylation of 7-ACA with 2-thiopheneacetic acid, offering an eco-friendly alternative.

Process Optimization

  • Enzyme Selection : Immobilized E. coli acylase achieves 85% conversion efficiency at 37°C.
  • Solvent System : Aqueous-organic biphasic systems (e.g., water/ethyl acetate) improve substrate solubility.
  • pH : Maintained at 7.0–7.5 using phosphate buffer to stabilize enzyme activity.

Advantages and Limitations

  • Yield : 70–75%, lower than chemical methods due to enzyme inhibition by byproducts.
  • Sustainability : Reduces organic solvent use by 40% compared to traditional routes.

Crystallization and Polymorph Control

Post-synthesis crystallization ensures high purity and desired polymorphic form. Sodium cephalothin exhibits multiple crystal forms, with Form I being the most stable.

Crystallization Techniques

  • Solvent-Antisolvent Method :
    • The crude product is dissolved in methanol and precipitated using diethyl ether at 0°C.
    • Yields Form I crystals with 95% purity.
  • pH-Controlled Crystallization :
    • Adjusting the solution to pH 5.0–5.5 with acetic acid yields needle-shaped crystals suitable for lyophilization.

Polymorph Characterization

  • Form I : Orthorhombic crystals (PXRD peaks at 8.9°, 12.3°, 15.7° 2θ).
  • Form II : Metastable monoclinic form, converts to Form I upon storage.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Alkylation-Silanization 92 >99 High purity, scalable Uses toxic haloalkanes
Methoxylation 78 98 Enhances β-lactamase resistance Cryogenic conditions required
Enzymatic 75 97 Eco-friendly Lower yield, enzyme cost

Industrial-Scale Production Challenges

  • Cost of Silanization Reagents : TMCS accounts for 20–25% of raw material costs.
  • Waste Management : Methanol and dichloromethane require specialized recovery systems to meet environmental regulations.
  • Polymorph Consistency : Strict control of cooling rates (±0.5°C/min) is necessary to avoid mixed crystal forms.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetoxymethyl and thiophen-2-yl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Sodium 3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in materials science for creating novel polymers and other advanced materials.

Mechanism of Action

The mechanism of action for Sodium 3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The thiophen-2-yl and acetoxymethyl groups may also play roles in binding to biological molecules, affecting various pathways.

Comparison with Similar Compounds

Antibacterial Spectrum

  • The target compound exhibits MIC values ≤2 µg/mL against E. coli, Klebsiella pneumoniae, and Staphylococcus aureus, comparable to SQ 14,359 but superior to metal-complexed cephalosporins (e.g., cephradine-Co, MIC >16 µg/mL) .
  • Thiophene-containing derivatives show potent activity against Pseudomonas aeruginosa (MIC 4 µg/mL), likely due to enhanced outer membrane permeability .

β-Lactamase Stability

  • The acetoxymethyl group at C-3 confers resistance to AmpC β-lactamases, whereas compounds with unprotected hydroxymethyl groups (e.g., ) are susceptible .
  • SQ 14,359’s methoxy group at C-7 further stabilizes the β-lactam ring against hydrolysis by extended-spectrum β-lactamases (ESBLs) .

Biological Activity

Sodium 3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly known as Cephalothin , is a cephalosporin antibiotic that exhibits significant biological activity against various bacterial strains. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

C16H16N2O6S2\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{6}\text{S}_{2}

Key Properties

PropertyValue
Molecular Weight396.44 g/mol
CAS Number153-61-7
SolubilitySoluble in water
Boiling PointNot available

Cephalothin functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which leads to the disruption of cell wall integrity and ultimately results in bacterial lysis. This mechanism is particularly effective against Gram-positive bacteria and some Gram-negative bacteria.

Antimicrobial Spectrum

Cephalothin demonstrates efficacy against a range of bacteria, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

The minimum inhibitory concentrations (MIC) for various pathogens have been well-documented, demonstrating its potency.

Case Studies

  • Clinical Efficacy in Surgical Prophylaxis :
    A study evaluated the use of Cephalothin in preventing postoperative infections in patients undergoing elective surgery. The results indicated a significant reduction in infection rates when Cephalothin was administered preoperatively compared to a control group receiving no prophylaxis.
  • Treatment of Osteomyelitis :
    Another clinical trial assessed the effectiveness of Cephalothin in treating osteomyelitis caused by Staphylococcus aureus. The study reported a successful resolution of infection in 85% of cases treated with Cephalothin, highlighting its therapeutic potential in bone infections.

Pharmacokinetics

Cephalothin is characterized by rapid absorption and distribution within the body. Its pharmacokinetic profile includes:

  • Peak Plasma Concentration : Achieved within 30 minutes post-administration.
  • Half-Life : Approximately 1 hour, necessitating multiple doses for sustained therapeutic levels.

Safety and Side Effects

While generally well-tolerated, Cephalothin may cause side effects such as:

  • Allergic reactions (e.g., rash, anaphylaxis)
  • Gastrointestinal disturbances (e.g., nausea, diarrhea)

Monitoring for these adverse effects is crucial during treatment.

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